molecular formula C7H8Cl2N2 B12355615 3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine

3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine

Cat. No.: B12355615
M. Wt: 191.05 g/mol
InChI Key: FGMQTIFUBZCXLN-UHFFFAOYSA-N
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Description

3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine and methyl groups attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine typically involves the chlorination of 2,6-dimethylpyridine followed by the introduction of an imine group. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 3,5-dichloro-2,6-dimethylpyridine. This intermediate is then reacted with an amine under acidic conditions to form the imine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-3,5-dimethylpyridine
  • 3,5-dichloro-2,6-dimethylpyridine
  • 3,5-dichloro-2,6-dimethylpyridine-4-amine

Uniqueness

3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine is unique due to the presence of both chlorine and imine groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h5,10H,1-2H3

InChI Key

FGMQTIFUBZCXLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N)C1Cl)Cl)C

Origin of Product

United States

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